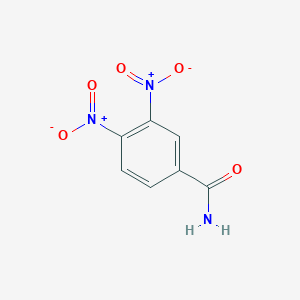

3,4-Dinitrobenzamide

Übersicht

Beschreibung

Identification of Antitubercular Agents

A study identified N-benzyl 3,5-dinitrobenzamides as potent antitubercular agents, with compounds exhibiting excellent in vitro activity against Mycobacterium tuberculosis strains. Compound D6 was highlighted for its safety and pharmacokinetic profiles, indicating its potential as a lead compound for antitubercular drug discovery .

Synthetic Utilization of Polynitroaromatic Compounds

Research on the synthetic utilization of polynitroaromatic compounds led to the successful cyclization of 2-benzylthio-4,6-dinitrobenzamides and further chemical transformations. The study explored the reactivity of these compounds under various conditions, providing insights into their chemical behavior .

Antimycobacterial Activity of Fused Ring Derivatives

A series of 3,5-dinitrobenzamide derivatives containing fused ring moieties were synthesized and evaluated for their antimycobacterial activity. Some compounds demonstrated potent activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, suggesting a new direction for structure-activity relationship studies .

Decomposition in Aqueous Solutions

The decomposition of 3,5-dinitrobenzamide in aqueous solutions during UV/H2O2 and UV/TiO2 oxidation processes was investigated. The study provided a kinetic model for the decomposition and identified factors affecting the process, including solution pH and the presence of inorganic anions. The research also proposed a possible decomposition pathway .

Synthesis and Analysis of Adducts

The synthesis and analysis of adducts of 3,5-dinitrobenzamide with various donor molecules were reported. The study characterized these adducts using single-crystal X-ray diffraction, revealing insights into their crystallization behavior and hydrogen bonding patterns .

Supramolecular Assemblies

The potential of 3,5-dinitrobenzamide as a ligand for creating novel supramolecular assemblies was explored. The study examined the crystal structures and hydrogen bonding patterns of assemblies formed with different molecules, highlighting the versatility of 3,5-dinitrobenzamide in crystal engineering .

Polymorphism and Phase Transformation

The preparation and analysis of polymorphs and a hydrate of 4-amino-3,5-dinitrobenzamide were described. The study detailed the phase transformation behavior of these solid forms, contributing to the understanding of the compound's polymorphism and its implications for material properties .

Enantioselective Recognition

The enantioselective recognition of 4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene derivatives by a Naproxen-derived chiral stationary phase was investigated. The study provided insights into the influence of conformational effects on enantioselectivity, with implications for chiral separation techniques .

Additive Organic Supramolecular Assembly

A novel additive organic supramolecular assembly was reported through the co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile. The study demonstrated the additive nature of the hydrogen bonded networks in the assembly, contributing to the field of supramolecular chemistry .

Wissenschaftliche Forschungsanwendungen

Decomposition in Aqueous Solutions

3,5-Dinitrobenzamide, a variant of 3,4-Dinitrobenzamide, has been investigated for its decomposition in aqueous solutions during UV/H2O2 and UV/TiO2 oxidation processes. This research is significant for understanding its removal from wastewater and surface water, as it is commonly used as a feed additive in poultry. The study found that its decomposition adheres to a fluence-based pseudo-first-order kinetics model and is affected by solution pH and inhibited under alkaline conditions (Yan et al., 2017).

Biosensing Applications

A biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode has been developed for the electrocatalytic determination of glutathione in the presence of piroxicam. This innovative biosensor demonstrates the potential application of 3,5-Dinitrobenzamide in sensitive and selective biochemical detection (Karimi-Maleh et al., 2014).

Nanoprobe for Imaging in Living Cells

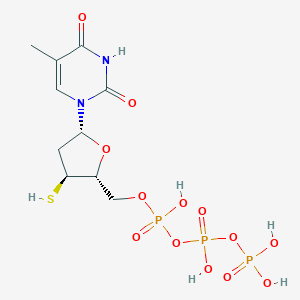

The functionalization of CdTe/ZnTe quantum dots with 3,4-dinitrobenzamide has been utilized to develop a fluorescent nanoprobe for imaging glutathione S-transferase in living cells. This application highlights the role of 3,4-dinitrobenzamide in biomedical imaging and cellular biology research (Lu et al., 2013).

Voltammetric Sensors

The modification of electrodes with 3,5-dinitrobenzamide derivatives has led to the development of voltammetric sensors for various biochemical compounds, indicating its role in enhancing electrochemical detection (Ensafi et al., 2011).

Antitubercular Activity

Studies on 3,5-dinitrobenzamide derivatives have shown promising results in antitubercular activity, indicating their potential as therapeutic agents against tuberculosis (Singh et al., 2020).

Eigenschaften

IUPAC Name |

3,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXPRIRONCXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625565 | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dinitrobenzamide | |

CAS RN |

98604-39-8 | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

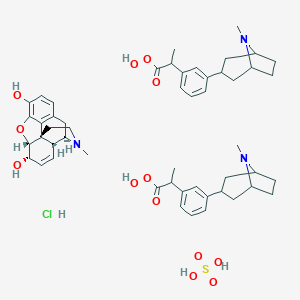

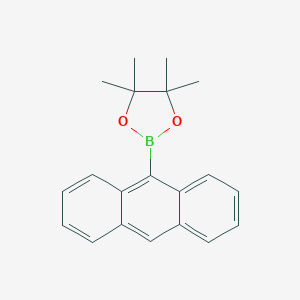

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)

![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)